N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a thiazolidine-2,4-dione moiety, a cyclohexyl group, and an isoxazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .
Mode of Action
This compound acts as a partial agonist of PPAR-γ . It binds to the PPAR-γ receptor, leading to conformational changes that allow the receptor to regulate the expression of specific genes involved in glucose and lipid metabolism . The compound’s unique structure, which includes a thiazolidinedione ring, is key to its binding mechanism .
Biochemical Pathways
Upon activation, PPAR-γ modulates several biochemical pathways involved in lipid metabolism, glucose homeostasis, and inflammation . This includes the upregulation of genes involved in fatty acid storage and glucose metabolism, which can lead to improved insulin sensitivity .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The activation of PPAR-γ by this compound can lead to a decrease in insulin resistance, making it potentially beneficial for the treatment of type 2 diabetes . Furthermore, as a partial agonist, it may avoid some of the adverse effects associated with full PPAR-γ agonists, such as weight gain and congestive heart disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs (drug-drug interactions), individual patient characteristics (such as age, genetics, disease state), and lifestyle factors (such as diet and exercise) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide typically involves the following steps:
Formation of Thiazolidine-2,4-dione Derivative: The thiazolidine-2,4-dione core can be synthesized through the reaction of thiourea with chloroacetic acid under basic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where the thiazolidine-2,4-dione derivative reacts with a cyclohexyl halide.
Isoxazole Ring Formation: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as a β-keto ester, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its thiazolidine-2,4-dione moiety.
Biological Studies: It is used in studies exploring its effects on various biological pathways, including anti-inflammatory and neuroprotective activities.
Chemical Probes: The compound serves as a chemical probe to study the interactions and mechanisms of thiazolidine-2,4-dione derivatives in biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione Derivatives: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Isoxazole Derivatives: Compounds with isoxazole rings that exhibit antimicrobial and anti-inflammatory properties.
Uniqueness
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide is unique due to its combined structural features of thiazolidine-2,4-dione, cyclohexyl, and isoxazole moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8-6-10(16-21-8)13(19)15-9-4-2-3-5-11(9)17-12(18)7-22-14(17)20/h6,9,11H,2-5,7H2,1H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTWEZXGKVOCFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.